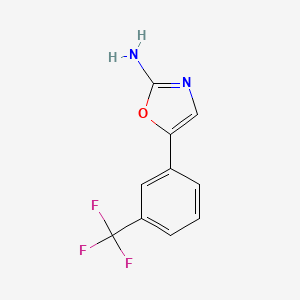

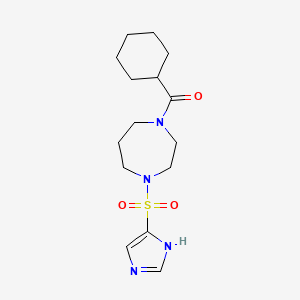

![molecular formula C10H16ClN3 B3009463 2-cyclopropyl-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine hydrochloride CAS No. 1423025-37-9](/img/structure/B3009463.png)

2-cyclopropyl-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-cyclopropyl-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine hydrochloride" is a derivative of the imidazo[1,2-a]pyridine family, which is a class of heterocyclic aromatic organic compounds. These compounds have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities and potential therapeutic applications.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives has been explored through various methods. For instance, a silver-mediated selective C-H/N-H oxidative cross-coupling/cyclization has been used to construct heteroaromatic imidazo[1,2-a]pyridines, which could be applied to synthesize drugs like zolimidine . Another approach involves the annulation of 2H-azirines with 2-chloropyridines using triflic anhydride, leading to the formation of C3-substituted imidazo[1,2-a]pyridines . Additionally, iodine-mediated cyclization of N-thioacyl 1,2-aminoalcohols has been employed to synthesize imidazo[1,5-a]pyridine-1-ylalkylalcohols . Microwave-assisted one-pot cyclization/Suzuki coupling/palladium-catalyzed heteroarylation has also been developed for the synthesis of polysubstituted imidazo[1,2-a]pyridine derivatives .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is characterized by a fused ring system that combines the features of imidazole and pyridine rings. This unique structure contributes to the compound's chemical reactivity and biological activity. The synthesis of these compounds often involves the formation of transient intermediates, such as pyridinium salts, which are crucial for the cyclization processes that lead to the final heterocyclic structure .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives can undergo various chemical reactions, including cascade reactions and C-H functionalizations, to introduce different substituents and functional groups . These reactions are important for diversifying the chemical space of these compounds and enhancing their potential as medicinal agents. For example, a five-component cascade reaction has been used to synthesize new imidazo[1,2-a]pyridine-6-carbohydrazide derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure and the nature of their substituents. These compounds exhibit a range of biological activities, including antidiabetic, antioxidant, and enzyme inhibition properties . The synthesis and characterization of these derivatives involve various spectroscopic techniques, which are essential for confirming their structures and evaluating their biological activities .

科学的研究の応用

Synthesis and Characterization

- Imidazo[4,5-c]pyridine derivatives, such as 2-cyclopropyl-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine hydrochloride, are synthesized through various methods, including Suzuki cross-coupling and hydrolysis reactions. These processes are essential for creating versatile compounds for further research and applications in chemistry and pharmacology (Du Hui-r, 2014).

Potential Antituberculotic Activity

- Certain imidazo[4,5-c]pyridine derivatives have been synthesized and tested for antituberculotic activity. This highlights the potential therapeutic applications of these compounds in treating tuberculosis (L. Bukowski & M. Janowiec, 1996).

Antagonistic Properties

- Imidazo[4,5-c]pyridine compounds have been identified as antagonists for certain receptors, like the P2X7 receptor. This receptor is involved in various physiological processes and diseases, making these compounds significant for therapeutic research (Devin M. Swanson et al., 2016).

Amplifiers in Antibiotic Research

- Imidazo[4,5-c]pyridine derivatives have been studied as amplifiers of certain antibiotics like phleomycin against E. coli. This suggests their potential role in enhancing antibiotic efficacy (D. J. Brown et al., 1979).

Cardiotonic Drug Development

- Research into 2-phenylimidazo[4,5-c]pyridines has revealed their potential as noncatecholamine, nonglycoside cardiotonic drugs with inotropic and vasodilator activities. This research could lead to the development of new treatments for heart conditions (D. Robertson et al., 1985).

Synthesis and Rearrangement Studies

- Studies on the synthesis and rearrangement of ethyl 2-(3-amino-4-pyridinyl)hydrazinecarboxylate hydrochloride have been conducted to better understand the chemical properties and reactions of imidazo[4,5-c]pyridine derivatives (G. C. Wright, 1976).

Potential Anticancer Agents

- Imidazo[4,5-c]pyridines have been synthesized and studied for their potential as anticancer agents. This is a significant area of research given the ongoing need for effective cancer treatments (C. Temple et al., 1987).

Antiviral Properties

- Derivatives of imidazo[4,5-c]pyridine have shown potential as antiviral agents against various viruses, indicating their importance in the development of new antiviral drugs (D. J. Cundy et al., 1997).

Vibrational Spectra and Molecular Structure

- The molecular structure and vibrational spectra of imidazo[4,5-c]pyridine derivatives have been studied using techniques like density functional theory and X-ray crystallography. These studies contribute to a deeper understanding of the physical and chemical properties of these compounds (J. Lorenc et al., 2008).

作用機序

Target of Action

Compounds with the imidazo[4,5-c]pyridine core, such as 3-deazaneplanocin a (dznep), have been known to act asS-adenosyl-L-homocysteine synthesis inhibitors and histone methyltransferase EZH2 inhibitors . These targets play crucial roles in various types of cancer and Ebola virus disease .

Mode of Action

Based on the known actions of similar compounds, it can be inferred that it might interact with its targets by inhibiting the synthesis of s-adenosyl-l-homocysteine and the activity of histone methyltransferase ezh2 .

Biochemical Pathways

Given its potential role as an inhibitor of s-adenosyl-l-homocysteine synthesis and histone methyltransferase ezh2, it may impact pathways related tomethylation processes and histone modification , which are crucial for gene expression and cell proliferation .

Result of Action

Based on the known actions of similar compounds, it can be inferred that it might lead to changes in gene expression and cell proliferation due to its potential inhibitory effects on methylation processes and histone modification .

Action Environment

Factors such as ph could potentially affect the compound’s action, given that for a basic imidazole, the dissociation constant (pka) is approximately 7, making imidazole 60 times more basic than pyridine .

特性

IUPAC Name |

2-cyclopropyl-1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.ClH/c1-13-9-4-5-11-6-8(9)12-10(13)7-2-3-7;/h7,11H,2-6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRXLOXXXLAEPSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CNCC2)N=C1C3CC3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

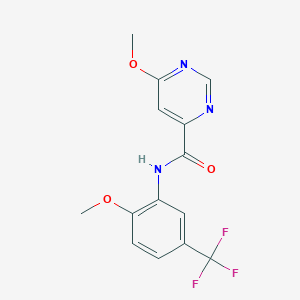

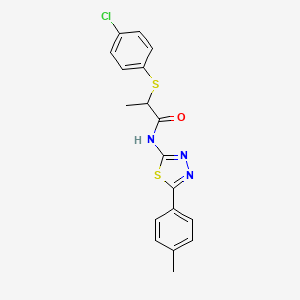

![N-(3,4-dimethoxyphenyl)-2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B3009385.png)

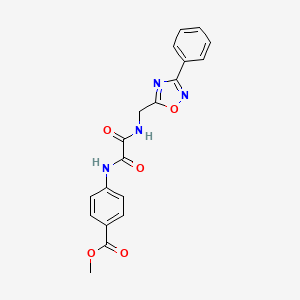

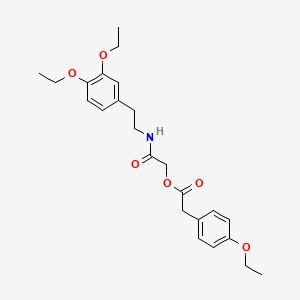

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethyl-6-oxopyridazine-3-carboxamide](/img/structure/B3009387.png)

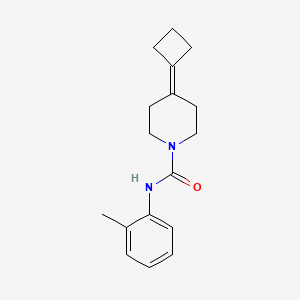

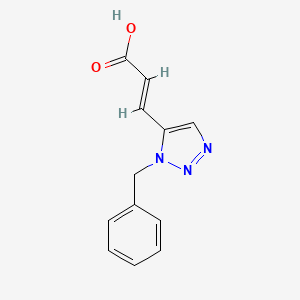

![4-Methyl-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazole-2-ylamine](/img/structure/B3009390.png)

![[2-(2,5,6-Trimethylbenzimidazolyl)ethoxy]benzene](/img/structure/B3009392.png)

![2-([1,1'-biphenyl]-4-yl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B3009403.png)